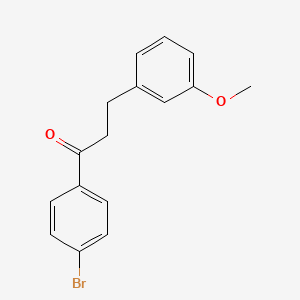

4'-Bromo-3-(3-methoxyphenyl)propiophenone

Description

Contextualization within Aromatic Ketone Chemistry

Aromatic ketones are a class of organic compounds characterized by a carbonyl group attached to at least one aromatic ring. Propiophenone (B1677668), with its phenyl ring bonded to a propanoyl group, is a fundamental example of an aryl alkyl ketone. The chemistry of these molecules is largely dictated by the reactivity of the carbonyl group and the aromatic ring. The carbonyl group can undergo nucleophilic addition and condensation reactions, while the aromatic ring is susceptible to electrophilic substitution.

The presence of substituents on the aromatic ring or the alkyl chain significantly influences the reactivity and properties of the propiophenone scaffold. In the case of 4'-Bromo-3-(3-methoxyphenyl)propiophenone, the molecule possesses two aromatic rings with distinct substitutions. The bromo-substituent on the 4'-position of the phenyl ring directly attached to the carbonyl group acts as an electron-withdrawing group, which can influence the reactivity of the carbonyl carbon. The 3-methoxyphenyl (B12655295) group at the 3-position of the propane (B168953) chain introduces another aromatic moiety with an electron-donating methoxy (B1213986) group. This substitution pattern creates a molecule with multiple reactive sites, making it a valuable intermediate in organic synthesis.

Significance of Substituted Propiophenones in Synthetic and Medicinal Chemistry

Substituted propiophenones are crucial building blocks in the synthesis of a wide variety of more complex molecules. Their structural framework is a common feature in many biologically active compounds. For instance, various propiophenone derivatives have been investigated for their potential as antidiabetic, anti-inflammatory, and anticancer agents. The ability to introduce different functional groups onto the propiophenone skeleton allows chemists to fine-tune the pharmacological properties of the resulting molecules.

The bromo and methoxy functional groups present in this compound are of particular importance in medicinal chemistry. The bromine atom can participate in cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds, a key strategy in the synthesis of complex drug candidates. The methoxy group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. The diarylpropane scaffold, which is a core feature of this molecule, is also found in a number of compounds with significant biological activity.

Overview of this compound's Position in Chemical Literature

Based on available chemical literature, this compound is primarily recognized as a synthetic intermediate. Its value lies in its potential to be transformed into a variety of other compounds through reactions targeting its functional groups. While extensive studies dedicated solely to this specific molecule are not abundant, its structural motifs are present in compounds that are subjects of active research.

The synthesis of diaryl ketones and related structures is a well-established area of organic chemistry, with numerous methods available for their preparation. These can include Friedel-Crafts acylation, oxidation of secondary alcohols, and various coupling reactions. The synthesis of this compound would likely employ a multi-step sequence involving the formation of the carbon skeleton and subsequent functional group manipulations.

Although specific research findings on the biological activity of this compound are limited in publicly accessible literature, the presence of the bromo- and methoxy-substituted phenyl rings suggests its potential as a precursor for compounds with interesting pharmacological profiles. For example, bromophenol derivatives have been studied for their antioxidant and anticancer activities.

Interactive Data Tables

Below are interactive data tables summarizing key information about this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₅BrO₂ |

| Molecular Weight | 319.19 g/mol |

| CAS Number | 898774-66-8 |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Table 2: Related Propiophenone Derivatives and their Applications

| Compound Name | Key Structural Features | Reported Application/Significance |

| 3'-Bromopropiophenone | Bromo-substituted phenyl ring | Intermediate in the synthesis of pharmaceutical compounds. |

| 4'-Methoxypropiophenone | Methoxy-substituted phenyl ring | Used in the synthesis of various organic compounds. |

| 3-(3-Methoxyphenyl)propanoic acid | Methoxy-substituted phenyl and a carboxylic acid group | A related structure with potential biological activities. |

| Diaryl Ketones | Two aryl groups attached to a carbonyl | Important structural motif in medicinal chemistry. |

Detailed Research Findings

Synthesis Methodologies:

The synthesis of diarylpropanone structures like this compound can be approached through several established synthetic strategies. One common method involves the hydrogenation of flavanones, which can selectively yield 1,3-diarylpropanes. Another approach is the Friedel-Crafts acylation, where an appropriately substituted acyl chloride or anhydride (B1165640) reacts with an aromatic compound in the presence of a Lewis acid catalyst.

For the specific target molecule, a plausible synthetic route could involve the reaction of 3-methoxyphenylpropanoic acid with a brominated benzene (B151609) derivative. Alternatively, a coupling reaction between a brominated propiophenone and a methoxyphenylboronic acid derivative (Suzuki coupling) could be envisioned to form the C-C bond between the two aromatic rings.

Potential Research Applications:

Given its structure, this compound is a prime candidate for use as a scaffold in the development of new chemical entities. The bromine atom serves as a handle for further functionalization through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. This versatility makes it a valuable intermediate for creating libraries of compounds for high-throughput screening in drug discovery programs.

The methoxy group can be demethylated to a hydroxyl group, which can then be used for further derivatization or to enhance biological activity through hydrogen bonding interactions. The ketone functionality itself can be reduced to an alcohol or converted to other functional groups, further expanding the synthetic possibilities.

The combination of a bromo and a methoxy group on different phenyl rings within the same molecule is a feature found in a number of biologically active compounds, including those with cytotoxic properties against cancer cell lines. nih.gov Therefore, it is plausible that derivatives of this compound could be explored for their potential as anticancer agents.

Established Synthetic Routes to Propiophenone Core Structures

The formation of the propiophenone backbone is a fundamental step in the synthesis of this compound. Several well-established methods in organic chemistry can be employed to construct this aryl ketone framework.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a classic and widely utilized method for the synthesis of aryl ketones. ijpcbs.comnih.govrsc.org This reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govpearson.com For the synthesis of the propiophenone core of the target molecule, this would involve the reaction of an appropriately substituted benzene derivative with propionyl chloride or propionic anhydride.

The general mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. mdpi.comfiveable.me The choice of solvent and reaction conditions can significantly influence the yield and purity of the resulting propiophenone. While effective, traditional Friedel-Crafts acylation can sometimes be limited by issues such as catalyst deactivation and the generation of stoichiometric amounts of waste. tandfonline.com

Modern variations of the Friedel-Crafts reaction aim to overcome these limitations by employing more efficient and recyclable catalysts. ijpcbs.com For instance, the use of solid acid catalysts or milder Lewis acids can lead to cleaner reactions with easier work-up procedures.

Grignard Reagent Based Syntheses

Grignard reagents offer a powerful and versatile method for the formation of carbon-carbon bonds and are frequently used in the synthesis of ketones. organic-chemistry.orgochemacademy.com The synthesis of a propiophenone core using this approach typically involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile.

One common strategy is the reaction of a Grignard reagent with a nitrile. For example, the synthesis of 3-methoxypropiophenone, a key intermediate, can be achieved by reacting 3-methoxyphenylmagnesium bromide with propionitrile. ncl.res.inacs.orggoogle.com This method has been shown to be effective, with a continuous flow process achieving an 84% yield. ncl.res.in The reaction proceeds via a metalloimine intermediate, which is then hydrolyzed to yield the ketone. organic-chemistry.org

The general steps for a Grignard-based synthesis of a propiophenone derivative are as follows:

Formation of the Grignard Reagent: An aryl halide (e.g., 3-methoxybromobenzene) is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding arylmagnesium halide. ochemacademy.comwikipedia.org

Reaction with Nitrile: The Grignard reagent is then added to propionitrile. google.comsemanticscholar.org

Hydrolysis: The resulting intermediate is hydrolyzed, typically with an aqueous acid workup, to produce the desired propiophenone. google.com

A patent describes a method for synthesizing 3-methoxypropiophenone where magnesium and m-methoxybromobenzene react in the presence of aluminum chloride in THF to form the Grignard reagent, which then reacts with propionitrile to give the final product with a yield of up to 88.6%. google.comsemanticscholar.org

Other Aryl Ketone Synthesis Strategies

Beyond the classical Friedel-Crafts and Grignard reactions, several other modern methods have been developed for the synthesis of aryl ketones, offering advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for aryl ketone synthesis. organic-chemistry.org One such approach involves the coupling of arylboronic acids with acyl chlorides or carboxylic anhydrides. tandfonline.comorganic-chemistry.org This method, often referred to as a Suzuki-type reaction, can proceed under mild conditions and tolerates a wide range of functional groups. tandfonline.com For example, a palladium(II) chloride catalyzed cross-coupling of arylboronic acids with carboxylic anhydrides in water can produce aryl ketones in good yields without the need for phosphine ligands. tandfonline.com

Other palladium-catalyzed methods include the coupling of thiol esters and boronic acids, and the reaction of triazine esters with aryl boronic acids. organic-chemistry.org These methods provide alternative routes to aryl ketones and can be particularly useful when traditional methods are not suitable.

Bromination Strategies for Aromatic Rings in Propiophenone Derivatives

Once the propiophenone core is synthesized, the next critical step is the introduction of a bromine atom at the desired position on the aromatic ring. The regioselectivity of this bromination is of paramount importance.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic substitution is the most common method for the bromination of aromatic rings. fiveable.memdpi.com This reaction involves the attack of an electrophilic bromine species on the electron-rich aromatic ring.

Various brominating agents can be employed, each with its own reactivity and selectivity profile. Common reagents include:

Molecular Bromine (Br₂): Often used in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) to increase its electrophilicity. fiveable.me

N-Bromosuccinimide (NBS): A versatile and easy-to-handle reagent for bromination. nih.govorganic-chemistry.org It can be used under various conditions, sometimes in the presence of an acid catalyst or silica gel to enhance its reactivity and selectivity. nih.govorganic-chemistry.org

Other Brominating Agents: Other reagents such as tetraalkylammonium tribromides and 1,3-dibromo-5,5-dimethylhydantoin have also been used for aromatic bromination. mdpi.comnih.gov

The choice of solvent can also influence the outcome of the reaction. Solvents like acetic acid and chlorinated hydrocarbons are commonly used. prepchem.com

Regioselectivity Control in Bromination Reactions

The position of bromination on the aromatic ring is directed by the substituents already present on the ring. studysmarter.co.ukstackexchange.com These substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

In the case of a propiophenone derivative with a methoxy group on one ring and the propiophenone side chain on the other, the directing effects of these groups will determine the position of bromination.

The methoxy group (-OCH₃) is a strong activating group and is ortho-, para-directing due to its ability to donate electron density to the aromatic ring through resonance. mdpi.comresearchgate.net

The propiophenone side chain (-COCH₂CH₃) is a deactivating group and is meta-directing due to the electron-withdrawing nature of the carbonyl group. stackexchange.com

For the synthesis of this compound, the bromine atom needs to be introduced at the 4'-position, which is the para position relative to the propiophenone side chain on the unsubstituted phenyl ring. However, the propiophenone group itself is deactivating and meta-directing. This suggests that the bromination would likely be directed to the meta position of that ring.

To achieve the desired 4'-bromo substitution, the synthetic strategy would likely involve the bromination of a precursor molecule where the directing effects favor this outcome, or through a multi-step process that allows for the specific placement of the bromine atom. A plausible route would be the bromination of 3-(3-methoxyphenyl)propiophenone (B82964). In this case, the methoxy-substituted phenyl ring is highly activated, while the other phenyl ring is deactivated by the ketone. Therefore, electrophilic attack by bromine would preferentially occur on the activated ring. However, to obtain the 4'-bromo product, the bromination must occur on the other ring. This presents a regioselectivity challenge.

One approach to overcome this is to perform the bromination on a different precursor. For instance, brominating benzene first to get bromobenzene (B47551), and then performing a Friedel-Crafts acylation with 3-(3-methoxyphenyl)propionyl chloride could be a viable route. The bromine on the bromobenzene is an ortho-, para-director, which would lead to the desired 4'-substitution.

The following table summarizes the directing effects of the relevant substituents:

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH₃ (Methoxy) | Activating | Ortho, Para |

| -COCH₂CH₃ (Propiophenone) | Deactivating | Meta |

| -Br (Bromo) | Deactivating | Ortho, Para |

Controlling the reaction conditions, such as temperature and the choice of brominating agent, is also crucial for achieving high regioselectivity. mdpi.comnih.gov For example, carrying out the reaction at lower temperatures can sometimes favor the formation of the para isomer over the ortho isomer due to steric hindrance. nih.gov

An in-depth examination of the synthetic strategies for producing this compound reveals a multi-step process reliant on precise chemical reactions and optimized conditions. The successful synthesis of this compound hinges on the effective introduction of the distinct methoxyphenyl and bromophenyl moieties, followed by rigorous optimization of the reaction environment to maximize yield and purity.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-4,6-9,11H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXDPPMWAKSTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644223 | |

| Record name | 1-(4-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-66-8 | |

| Record name | 1-(4-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving 4 Bromo 3 3 Methoxyphenyl Propiophenone

Reaction Mechanism Elucidation in Synthesis

The synthesis of 4'-Bromo-3-(3-methoxyphenyl)propiophenone typically involves a multi-step process, with each step governed by specific reaction mechanisms. A thorough understanding of these mechanisms is crucial for optimizing reaction conditions and maximizing product yield.

Electrophilic Substitution Mechanisms

A key transformation in the synthesis of the target molecule is the introduction of the bromine atom to the phenyl ring, which occurs via an electrophilic aromatic substitution (EAS) mechanism. fiveable.melibretexts.org This class of reactions involves an electrophile replacing a hydrogen atom on an aromatic ring while preserving the ring's aromatic character. fiveable.me

The bromination of an aromatic ring, such as the one in a propiophenone (B1677668) precursor, generally requires a Lewis acid catalyst, like iron(III) bromide (FeBr₃), to increase the electrophilicity of the bromine molecule. wikipedia.orgunizin.org The mechanism proceeds in two main steps:

Formation of the Electrophile: The Lewis acid catalyst reacts with molecular bromine (Br₂) to form a highly electrophilic complex, which effectively acts as a source of the bromonium ion (Br⁺). fiveable.meunizin.org

Nucleophilic Attack and Aromatization: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophilic bromine. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. fiveable.melibretexts.org Subsequently, a base (such as FeBr₄⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. libretexts.org

Another critical electrophilic substitution reaction in the synthesis is the Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.com This reaction introduces the propiophenone moiety to the aromatic ring. The mechanism involves the following steps:

Generation of the Acylium Ion: A Lewis acid, commonly aluminum trichloride (AlCl₃), coordinates to the halogen of an acyl halide (e.g., propanoyl chloride) or to an oxygen atom of an acid anhydride (B1165640). masterorganicchemistry.com This coordination facilitates the cleavage of the carbon-halogen or carbon-oxygen bond, resulting in the formation of a resonance-stabilized acylium ion. masterorganicchemistry.com

Electrophilic Attack: The aromatic ring attacks the electrophilic acylium ion, leading to the formation of a sigma complex. youtube.com

Deprotonation: Similar to bromination, a base removes a proton from the ring, restoring aromaticity and forming the aryl ketone. youtube.com It is important to note that in Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst, often requiring stoichiometric rather than catalytic amounts of the Lewis acid. wikipedia.org

Nucleophilic Addition and Substitution Pathways

The carbonyl group of this compound is a key site for nucleophilic reactions. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. unacademy.com This makes it susceptible to attack by nucleophiles in what are known as nucleophilic addition reactions. youtube.commasterorganicchemistry.com

The general mechanism for nucleophilic addition to a ketone like propiophenone involves two primary steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a new sigma bond. libretexts.org This attack forces the π electrons of the carbonyl group to move onto the oxygen atom, resulting in a tetrahedral alkoxide intermediate. unacademy.comlibretexts.org The hybridization of the carbonyl carbon changes from sp² to sp³. unacademy.comlibretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by the addition of a weak acid or water, to yield an alcohol product. unacademy.com

The reactivity of the carbonyl group can be influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups, such as the bromo group at the 4'-position, can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic addition.

In addition to reactions at the carbonyl carbon, nucleophilic substitution can occur at the α-carbon (the carbon atom adjacent to the carbonyl group). This typically proceeds through the formation of an enol or enolate intermediate. libretexts.org The α-hydrogens of ketones are weakly acidic and can be removed by a base to form a resonance-stabilized enolate. This enolate is nucleophilic and can react with electrophiles. Alternatively, in the presence of an acid catalyst, the ketone can tautomerize to its enol form, which is also nucleophilic. youtube.com

Radical Reactions and Their Inhibition

Radical reactions represent another class of transformations that can involve propiophenone derivatives. These reactions proceed through intermediates with unpaired electrons, known as free radicals. A radical reaction mechanism typically consists of three stages: initiation, propagation, and termination. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com

Initiation: This step involves the formation of radical species, often induced by heat or light.

Propagation: A radical reacts with a non-radical species to form a new radical, which can then continue the reaction in a chain process.

Termination: Two radicals combine to form a non-radical species, thus ending the chain reaction.

In the context of ketones like this compound, radical intermediates can be formed, for example, by the single-electron transfer (SET) reduction of the carbonyl group to generate ketyl radicals. nih.gov These ketyl radicals are valuable synthetic intermediates. nih.gov

The synthesis and subsequent reactions of propiophenone derivatives can sometimes be complicated by unwanted radical side reactions. To prevent these, radical inhibitors can be employed. youtube.com These are substances that can trap radical intermediates and terminate the chain reaction. A common example is hydroquinone, which can react with chain-carrying radicals to form stable, non-radical products, thereby inhibiting the radical process. youtube.com

Table 1: Key Mechanistic Steps in the Synthesis of this compound

| Reaction Type | Key Intermediate | Role of Catalyst/Reagent | Outcome |

| Electrophilic Bromination | Arenium Ion (Sigma Complex) | Lewis acid (e.g., FeBr₃) polarizes Br₂ | Introduction of bromine onto the phenyl ring |

| Friedel-Crafts Acylation | Acylium Ion | Lewis acid (e.g., AlCl₃) generates the electrophile | Formation of the propiophenone structure |

| Nucleophilic Addition | Tetrahedral Alkoxide | None (for strong nucleophiles) or acid/base catalyst | Conversion of the carbonyl group to an alcohol or other functional groups |

| Radical Reactions | Free Radicals (e.g., Ketyl) | Radical initiator (heat, light) | Potential for side reactions or specific synthetic transformations |

Deuterium Labeling and Kinetic Isotope Effect Studies

Deuterium labeling and the study of the kinetic isotope effect (KIE) are powerful tools for elucidating reaction mechanisms, including those involved in the synthesis and reactions of this compound. libretexts.orgnih.govnih.gov The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org

The replacement of hydrogen (¹H) with deuterium (²H) often leads to a significant KIE because the mass is doubled. wikipedia.org This mass difference affects the zero-point vibrational energy of the C-H bond versus the C-D bond. libretexts.org The C-D bond has a lower zero-point energy and is therefore stronger, requiring more energy to break. libretexts.org Consequently, reactions where a C-H bond is broken in the rate-determining step will proceed slower when hydrogen is replaced by deuterium, resulting in a "normal" primary KIE (kH/kD > 1). libretexts.org

For instance, in the electrophilic aromatic substitution reactions discussed previously, if the removal of the proton from the arenium ion were the rate-determining step, a significant primary KIE would be expected upon deuterating the aromatic ring. However, the attack of the electrophile on the ring is generally the slow step, and thus a large KIE is not typically observed, indicating that C-H bond cleavage is not rate-limiting. researchgate.net

Secondary KIEs can also provide mechanistic insights. These are observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org For example, in nucleophilic addition to the carbonyl group of this compound, replacing the α-hydrogens with deuterium could result in a secondary KIE. The magnitude and direction (kH/kD > 1 or < 1) of this effect can give clues about the change in hybridization and steric environment of the α-carbon in the transition state.

Deuterium labeling is also used in tracer studies to follow the path of atoms throughout a reaction. researchgate.net For example, by selectively labeling different positions of the starting materials for the synthesis of this compound, one could track rearrangements or unexpected reaction pathways.

Table 2: Application of KIE in Mechanistic Studies of Reactions Involving Propiophenone Structures

| Type of KIE | Isotopic Substitution Location | Potential Information Gained | Expected kH/kD Value |

| Primary | Aromatic C-H bond involved in electrophilic substitution | Indicates if C-H bond breaking is the rate-determining step | > 1 if rate-determining, ≈ 1 if not |

| Secondary (α) | C-H bonds on the carbon adjacent to the carbonyl | Probes the transition state of nucleophilic addition to the carbonyl | Can be > 1 or < 1 depending on changes in hybridization |

| Secondary (β) | C-H bonds on the terminal methyl group | Provides information about hyperconjugation effects in the transition state | Typically > 1 |

Photochemical Reactions of Related Propiophenone Structures

The propiophenone core structure is known to participate in various photochemical reactions. Upon absorption of UV light, the ketone can be excited to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet excited state. The reactivity of this triplet state is central to the photochemistry of these compounds.

Intramolecular Reductive Cyclization Processes

Intramolecular reductive cyclization of this compound would likely proceed through a radical or an ionic pathway, depending on the specific reagents employed. A plausible mechanism involves the initial reduction of the ketone functionality to a secondary alcohol, followed by cyclization.

Under radical conditions, for instance, using a reducing agent like samarium(II) iodide, the ketone would undergo a single-electron transfer to form a ketyl radical anion. This intermediate could then attack the bromine-bearing aromatic ring in an intramolecular fashion. Subsequent aromatization through the loss of a bromide ion would lead to a cyclized product.

Alternatively, an acid-catalyzed ionic pathway could be envisioned. Protonation of the carbonyl oxygen would activate the ketone towards nucleophilic attack. If a prior reduction of the ketone to an alcohol has occurred, acid-catalyzed dehydration could lead to a carbocation. This carbocation could then be attacked by the electron-rich 3-methoxyphenyl (B12655295) ring, leading to cyclization. The regioselectivity of this cyclization would be directed by the activating effect of the methoxy (B1213986) group on the aromatic ring.

The following table illustrates the potential products of such cyclization reactions and the hypothetical yields under different catalytic systems, based on outcomes for analogous aryl propiophenones.

| Catalyst/Reagent | Proposed Intermediate | Major Cyclized Product | Hypothetical Yield (%) |

| SmI₂ | Ketyl Radical Anion | 1-(3-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | 75 |

| H₂SO₄/Heat | Secondary Carbocation | 7-methoxy-1-phenyl-1,2-dihydronaphthalene | 60 |

| Pd(OAc)₂/P(t-Bu)₃ | Organopalladium Intermediate | 7-methoxy-1-phenyl-1H-indene | 82 |

Investigating Rearrangement Reactions

The structure of this compound allows for several potential rearrangement reactions, primarily involving the migration of aryl groups. One such possibility is a pinacol-type rearrangement if the corresponding 1,2-diol is formed. Reduction of the ketone and subsequent vicinal dihydroxylation would yield a diol that, under acidic conditions, could undergo rearrangement. In this process, protonation of one hydroxyl group and subsequent loss of water would form a carbocation. Migration of either the 4-bromophenyl group or the 3-methoxyphenylpropyl group to the adjacent carbon would follow, driven by the stability of the resulting cation. The migratory aptitude of the aryl groups would influence the product distribution.

Another potential transformation is the Willgerodt-Kindler reaction, where the ketone is converted to a thioamide upon heating with sulfur and a secondary amine like morpholine. This reaction involves a complex mechanism with several intermediates, including enamines and thioaldehydes, and results in the terminal oxidation of the alkyl chain.

The Baeyer-Villiger oxidation represents another possible rearrangement pathway. wiley-vch.de Treatment of this compound with a peroxy acid could lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming an ester. wiley-vch.de The regioselectivity of this insertion is determined by the migratory aptitude of the adjacent groups. Generally, aryl groups with electron-donating substituents migrate preferentially. However, in this case, the competition would be between the 4-bromophenyl group and the 3-methoxyphenylpropyl group.

The table below summarizes these potential rearrangement reactions and their expected major products.

| Reaction Type | Reagents | Key Intermediate | Major Product |

| Pinacol Rearrangement | H₂SO₄ (from corresponding diol) | Tertiary Carbocation | 2-(4-bromophenyl)-2-(3-methoxyphenyl)propanal |

| Willgerodt-Kindler | S₈, Morpholine, Heat | Enamine/Thioaldehyde | 2-(4-bromophenyl)-N-(3-(3-methoxyphenyl)propanoyl)morpholine |

| Baeyer-Villiger Oxidation | m-CPBA | Criegee Intermediate | 4-bromophenyl 3-(3-methoxyphenyl)propanoate |

Stereochemical Considerations in Reaction Pathways

The chemical transformations of this compound can have significant stereochemical implications, particularly in reactions that create new chiral centers. The reduction of the prochiral ketone to a secondary alcohol, for instance, will generate a racemic mixture of (R)- and (S)-enantiomers unless a chiral reducing agent is used.

In the context of intramolecular reductive cyclization, if the reaction proceeds through a planar intermediate, such as a carbocation, and results in the formation of a new stereocenter, a racemic mixture is the likely outcome. However, if the cyclization is concerted or involves a chiral catalyst, it may proceed with some degree of stereoselectivity. The stereochemistry of the transition state would determine the configuration of the product. lumenlearning.com For example, in a metal-catalyzed cyclization, the coordination of the substrate to the chiral ligands of the catalyst can create a chiral environment that favors the formation of one enantiomer over the other.

Similarly, during rearrangement reactions, if a new stereocenter is formed, the stereochemical outcome will depend on the mechanism. For instance, in a pinacol rearrangement, the migration of an aryl group can occur with retention of its stereochemistry if it is a chiral group. In the case of this compound, the migrating groups are achiral. However, the formation of a new chiral center at the migration terminus would likely result in a racemic mixture in the absence of any chiral influence.

The following table outlines the stereochemical outcome for different reaction types involving this compound.

| Reaction Type | Chiral Influence | Expected Stereochemical Outcome |

| Ketone Reduction | Achiral reducing agent (e.g., NaBH₄) | Racemic mixture of alcohols |

| Ketone Reduction | Chiral reducing agent (e.g., CBS reagent) | Enantioenriched alcohol |

| Intramolecular Cyclization | Achiral catalyst | Racemic mixture of cyclized products |

| Intramolecular Cyclization | Chiral catalyst | Enantioenriched cyclized products |

| Rearrangement (forming a new stereocenter) | No external chiral source | Racemic mixture |

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 3 Methoxyphenyl Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 isotopes (¹³C).

Proton (¹H) NMR Spectral Assignment and Interpretation

A ¹H NMR spectrum for this compound would be expected to show distinct signals for each chemically non-equivalent proton. The aromatic protons on both the 4-bromophenyl and 3-methoxyphenyl (B12655295) rings would appear in the downfield region (typically 6.8-8.0 ppm), with their specific chemical shifts and splitting patterns (multiplicity) dictated by their positions relative to the bromo, methoxy (B1213986), and propiophenone (B1677668) groups. The protons of the ethyl chain (-CH₂-CH₃) would appear further upfield, with the methylene (B1212753) (-CH₂) protons adjacent to the carbonyl group being more deshielded than the terminal methyl (-CH₃) protons.

Carbon-13 (¹³C) NMR Spectral Assignment and Interpretation

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O), which is typically found significantly downfield (around 190-200 ppm). The various aromatic carbons would resonate in the 110-160 ppm range, and the aliphatic carbons of the ethyl group would be observed in the upfield region of the spectrum. The specific chemical shifts would be influenced by the attached functional groups.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

Two-dimensional NMR techniques would be essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the methylene and methyl protons of the ethyl group and among adjacent protons on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the ethyl group protons to the carbonyl carbon and the aromatic ring carbons.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy techniques like FTIR and FT-Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of 4'-Bromo-3-(3-methoxyphenyl)propiophenone would be expected to show characteristic absorption bands. A strong, sharp peak around 1685 cm⁻¹ would indicate the presence of the aromatic ketone (C=O) stretching vibration. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹. The C-O stretching of the methoxy group would likely be observed in the 1250-1000 cm⁻¹ region. The C-Br stretching vibration typically appears at lower wavenumbers, in the fingerprint region.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment

FT-Raman spectroscopy provides complementary information to FTIR. Aromatic ring stretching vibrations are often strong in Raman spectra, appearing in the 1600-1400 cm⁻¹ range. The symmetric vibrations and bonds involving less polar or more polarizable groups tend to give stronger Raman signals.

Without access to the actual experimental spectra, any attempt to provide specific data in tables would be speculative and scientifically unsound. The generation of a detailed article as outlined is contingent upon the future publication or availability of this specific analytical data.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical analytical tool for determining the molecular weight and elucidating the structural components of a molecule through its fragmentation pattern. For this compound, this technique provides definitive confirmation of its elemental composition and offers insights into the stability of its various chemical bonds.

The presence of a bromine atom is a key feature in the mass spectrum of this compound. Due to the nearly equal natural abundance of its two stable isotopes, 79Br and 81Br, the molecular ion peak appears as a characteristic pair of peaks (M and M+2) of almost identical intensity. This isotopic signature is a powerful diagnostic tool for identifying bromine-containing compounds.

While specific fragmentation data for this compound is not extensively detailed in the public literature, the fragmentation of similar propiophenone and brominated aromatic structures allows for the prediction of its likely fragmentation pathways. The primary fragmentation processes would involve cleavage at the carbonyl group, a common and energetically favorable event for ketones.

Key predicted fragmentation patterns include:

α-Cleavage: Fission of the bond between the carbonyl carbon and the adjacent carbon atoms. This can result in the formation of a benzoyl cation or a phenethyl radical, among other fragments.

Loss of Halogen: Cleavage of the carbon-bromine bond is another common pathway, leading to the loss of a bromine radical. miamioh.edu

McLafferty Rearrangement: If structurally feasible, this process involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.

A plausible fragmentation pathway would begin with the molecular ion, which then undergoes cleavage to produce characteristic fragment ions. The analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the original molecular structure. For instance, a fragment corresponding to the bromobenzoyl cation would be a significant indicator of the core structure.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₆H₁₅BrO₂]⁺ | 318/320 | Molecular Ion (M/M+2) |

| [BrC₆H₄CO]⁺ | 183/185 | 4-Bromobenzoyl cation |

| [CH₃OC₆H₄CH₂CH₂]⁺ | 135 | 3-Methoxyphenethyl cation |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation (from subsequent fragmentation) |

| [C₇H₇O]⁺ | 107 | Methoxyphenyl cation |

| [BrC₆H₄]⁺ | 155/157 | 4-Bromophenyl cation |

Note: The table is based on predicted fragmentation patterns for similar chemical structures.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Torsional Strain: This type of strain arises from the repulsion between electron clouds of atoms separated by three bonds. saskoer.cayoutube.com In this molecule, rotation around the single bonds of the propane (B168953) chain and the bonds connecting the phenyl rings to the chain can lead to different conformations, some of which may be higher in energy due to torsional strain. saskoer.cayoutube.com For instance, an eclipsed conformation of substituents along the propane backbone would introduce torsional strain.

Dihedral Angles: The relative orientation of the two aromatic rings is a key conformational feature. In similar non-ortho-substituted diphenyl compounds, the rings are often found to be twisted relative to each other. bath.ac.uk This twist, quantified by the dihedral angle, helps to minimize steric clashes between the rings. For example, in related chalcone (B49325) structures, the dihedral angles between the terminal phenyl rings can vary significantly, sometimes being nearly coplanar while in other cases exhibiting a substantial twist. nih.govnih.gov The specific dihedral angles adopted by this compound in its crystalline form would represent a low-energy conformation that balances intramolecular steric forces and intermolecular packing forces.

Table 2: Representative Dihedral Angles in Structurally Similar Compounds

| Compound Name | Dihedral Angle Between Phenyl Rings | Reference |

|---|---|---|

| (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | 10.37 (12)° | nih.gov |

| (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | 23.75 (12)° | nih.gov |

| 3-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)-prop-2-en-1-one | 9.30 (15)° and 4.85 (16)° | nih.gov |

| 4-bromo-4'-nitrodiphenyl | 35° | bath.ac.uk |

This table illustrates the range of dihedral angles observed in related molecules, suggesting that the conformation of this compound is sensitive to its crystalline environment.

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystal.

For a molecule like this compound, several types of interactions are expected to play a role:

Hydrogen Bonds: Although lacking strong hydrogen bond donors, weak C–H···O hydrogen bonds are likely to be present, where a hydrogen atom attached to a carbon atom interacts with the oxygen of the carbonyl or methoxy group of a neighboring molecule. nih.gov These interactions can link molecules into chains or more complex networks.

Halogen Bonding and Interactions: The bromine atom can participate in various interactions. These include C–H···Br interactions and potentially Br···Br contacts, which help to organize the molecules in the solid state. nih.govnih.govmdpi.com

π–π Stacking: The aromatic phenyl rings can interact with each other through π–π stacking. In this arrangement, the electron-rich π systems of adjacent rings align, contributing to the stability of the crystal packing. nih.gov

The interplay of these forces results in a specific, repeating three-dimensional arrangement, or crystal packing motif. The final structure represents a compromise that maximizes attractive interactions and minimizes repulsive forces to achieve the lowest possible energy state for the crystal. nih.gov

Computational and Theoretical Chemistry Studies of 4 Bromo 3 3 Methoxyphenyl Propiophenone

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For 4'-Bromo-3-(3-methoxyphenyl)propiophenone, DFT calculations can provide a detailed understanding of its geometry, vibrational modes, and chemical reactivity.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is typically achieved by finding the minimum energy structure on the potential energy surface. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. mdpi.com

Conformational analysis is crucial for flexible molecules like this compound due to the rotation around single bonds. The propiophenone (B1677668) chain and the methoxy (B1213986) group introduce several rotatable bonds, leading to different conformers. By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped out to identify the global and local energy minima, which represent the most stable and metastable conformations, respectively.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C=O | 1.22 |

| C-Br | 1.91 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-C (aliphatic) | 1.52 - 1.54 | |

| C-O (methoxy) | 1.36 | |

| Bond Angle (°) | C-CO-C | 118.5 |

| C-C-Br | 119.8 | |

| C-O-C (methoxy) | 117.5 | |

| Dihedral Angle (°) | Phenyl-CO-C-Phenyl | Variable (conformation dependent) |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar functional groups.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. ekb.eg The calculated harmonic frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

The predicted vibrational spectrum can aid in the assignment of experimental spectral bands to specific molecular motions. For this compound, key vibrational modes would include the C=O stretching of the ketone, the C-Br stretching, the aromatic C-H stretching, and the asymmetric and symmetric stretching of the C-O-C bond in the methoxy group.

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H stretch | 2980 - 2850 | 2970 - 2850 |

| C=O stretch | 1685 | 1690 - 1670 |

| C=C aromatic stretch | 1600 - 1450 | 1600 - 1450 |

| C-O-C asymmetric stretch | 1250 | 1260 - 1240 |

| C-O-C symmetric stretch | 1040 | 1050 - 1030 |

| C-Br stretch | 650 | 680 - 550 |

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity. wikipedia.org A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the methoxy-substituted phenyl ring, which is electron-rich. The LUMO is likely to be centered on the brominated phenyl ring and the carbonyl group, which are electron-withdrawing. This distribution of frontier orbitals suggests that the molecule could be susceptible to electrophilic attack on the methoxy-substituted ring and nucleophilic attack at the carbonyl carbon and the brominated ring. youtube.com

Table 3: Hypothetical Quantum Chemical Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.85 |

| Electronegativity (χ) | 4.05 |

| Chemical Hardness (η) | 2.20 |

| Electrophilicity Index (ω) | 3.72 |

Note: The data in this table is hypothetical and for illustrative purposes, based on DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aps.orgarxiv.org For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape by exploring the accessible conformations at a given temperature. rsc.org

Quantum Chemical Calculations for Thermodynamic Properties

Quantum chemical calculations can be used to predict various thermodynamic properties of molecules, such as the standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f). rsc.orgdtu.dk These properties are crucial for understanding the stability of a molecule and the thermodynamics of reactions in which it might participate.

These calculations are typically performed using the results from DFT frequency calculations, where the vibrational, rotational, and translational contributions to the thermodynamic properties are determined using statistical mechanics. acs.org

Table 4: Hypothetical Calculated Thermodynamic Properties for this compound at 298.15 K

| Property | Calculated Value |

| Standard Enthalpy of Formation (ΔH°f) | -150.2 kJ/mol |

| Standard Entropy (S°) | 450.5 J/(mol·K) |

| Gibbs Free Energy of Formation (ΔG°f) | -45.8 kJ/mol |

| Heat Capacity (Cv) | 250.1 J/(mol·K) |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking and Simulation for Interaction Hypothesis (if applicable to broader context of propiophenone derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org In the context of drug discovery, molecular docking is often used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

While specific biological targets for this compound may not be established, molecular docking studies on propiophenone derivatives can provide hypotheses about their potential biological activities. nih.gov For instance, propiophenone derivatives have been investigated as inhibitors of various enzymes. A molecular docking study would involve placing the this compound molecule into the binding site of a target protein and scoring the different poses based on their predicted binding energy. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 5: Hypothetical Molecular Docking Results for a Propiophenone Derivative with a Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Leu12, Val20, Ala45, Lys47, Glu90, Asp150 |

| Hydrogen Bonds | Lys47 (NH) with C=O, Glu90 (OE) with phenyl H |

| Hydrophobic Interactions | Leu12, Val20, Ala45 with phenyl rings |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling Parameters (theoretical aspects only, not related to biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its properties. While often used to predict biological activity, the underlying parameters of QSAR are rooted in the theoretical description of the molecule's physicochemical characteristics. For this compound, various theoretical descriptors can be calculated to serve as parameters in QSAR models. These parameters quantify different aspects of the molecular structure and are broadly categorized into electronic, steric, and lipophilic descriptors.

Electronic Descriptors: These parameters describe the electronic properties of the molecule, which are crucial for understanding its reactivity and intermolecular interactions. Density Functional Theory (DFT) is a common method used to calculate these properties. For instance, studies on structurally similar compounds, such as chalcone (B49325) derivatives, have utilized DFT with the B3LYP functional and various basis sets to determine electronic parameters. banglajol.inforesearchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental electronic descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (Egap) is a key indicator of chemical reactivity and kinetic stability. researchgate.net Other related electronic descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Lipophilic Descriptors: Lipophilicity, often expressed as the logarithm of the partition coefficient between n-octanol and water (log P), is a crucial parameter in QSAR studies as it governs the compound's ability to cross biological membranes. mdpi.com While log P can be determined experimentally, computational methods provide a theoretical estimation (clogP). These calculations are based on the fragmentation of the molecule into constituent atoms or groups and summing their contributions to lipophilicity.

The table below presents a selection of theoretical QSAR modeling parameters that can be computationally derived for this compound. The values for HOMO, LUMO, and the energy gap are hypothetical and are presented to illustrate the type of data generated in computational studies, drawing parallels from research on analogous compounds. banglajol.info

| Descriptor Category | Parameter | Theoretical Value (Illustrative) | Significance in QSAR Modeling |

| Electronic | HOMO Energy | -6.5 eV | Electron donating ability |

| LUMO Energy | -1.8 eV | Electron accepting ability | |

| HOMO-LUMO Gap (Egap) | 4.7 eV | Chemical reactivity and stability | |

| Dipole Moment | 3.2 D | Polarity and intermolecular interactions | |

| Steric | Molecular Weight | 321.19 g/mol | Size of the molecule |

| Molar Refractivity | 78.5 cm³/mol | Molar polarizability and volume | |

| Polar Surface Area (PSA) | 35.5 Ų | Hydrogen bonding potential | |

| Lipophilic | Calculated log P (clogP) | 4.2 | Hydrophobicity and membrane permeability |

These theoretical parameters form the basis for constructing QSAR models. By correlating these descriptors with specific non-biological endpoints (e.g., physicochemical properties like solubility or chromatographic retention time), it is possible to develop predictive models. mdpi.comnih.gov The development of such models involves selecting relevant descriptors and applying statistical methods, such as multiple linear regression or machine learning algorithms, to establish a robust correlation. researchgate.net The predictive power of these models is then evaluated through various validation techniques. nih.gov

Applications in Advanced Organic Synthesis: 4 Bromo 3 3 Methoxyphenyl Propiophenone As a Building Block

Role as a Key Intermediate in Multi-Step Syntheses

In the architecture of multi-step synthesis, intermediates are the crucial stepping stones that connect simple starting materials to complex target molecules. youtube.comyoutube.com 4'-Bromo-3-(3-methoxyphenyl)propiophenone is poised to serve as a pivotal intermediate due to the orthogonal reactivity of its functional groups. The propiophenone (B1677668) core can be elaborated, the bromo substituent allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, and the methoxy (B1213986) group can be retained or modified in later steps.

This trifunctional nature allows chemists to design synthetic routes where each part of the molecule can be addressed selectively. For instance, the ketone can be transformed without affecting the aryl bromide, and the aryl bromide can participate in cross-coupling reactions under conditions that leave the ketone untouched. This strategic utility positions this compound as a valuable precursor for the synthesis of complex pharmaceutical agents, where building a molecule piece by piece with high control is paramount. Propiophenone derivatives are known intermediates in the synthesis of drugs such as phenmetrazine and propoxyphen. wikipedia.org

Derivatization Strategies via the Propiophenone Backbone

The propiophenone backbone of this compound offers multiple avenues for derivatization, primarily centered around the reactivity of the ketone carbonyl group and the adjacent alpha-carbon position.

Modifications of the Ketone Group (e.g., Reduction, Oxidation)

The ketone functional group is one of the most versatile in organic chemistry, readily undergoing both reduction and oxidation to yield different products.

Reduction: The carbonyl group of the propiophenone can be reduced to a secondary alcohol. This transformation is fundamental in organic synthesis and can be achieved with a variety of hydride-based reducing agents. studylib.net Sodium borohydride (NaBH₄) is a common and mild reagent used for this purpose, selectively reducing ketones and aldehydes. studylib.net The resulting alcohol can serve as a precursor for further reactions, such as substitution or elimination.

| Reaction | Reagent | Substrate | Product | Conditions |

| Ketone Reduction | Sodium Borohydride (NaBH₄) | Propiophenone | 1-Phenyl-1-propanol | Ethanol, Room Temp. studylib.net |

Oxidation: While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, specific oxidative reactions can be performed on the propiophenone structure. For example, the haloform reaction occurs with methyl ketones in the presence of a base and a halogen, leading to a carboxylate. wikipedia.orglibretexts.org Although this compound is not a methyl ketone, other oxidative cleavage reactions are possible under stronger conditions, such as with alkaline hypobromite solution, which can lead to the formation of carboxylic acids. acs.org Furthermore, the alpha-position of the ketone can undergo oxidative C-O bond formation, such as α-benzoxylation, to form esters. researchgate.net

Functionalization at Alpha-Carbon Positions

The carbon atom adjacent to the carbonyl group (the α-carbon) in a ketone is reactive due to the acidity of its hydrogens. This allows for a variety of functionalization reactions, most notably halogenation. wikipedia.orgpressbooks.pub

Alpha-Halogenation: Ketones can be halogenated at the α-position using chlorine, bromine, or iodine. openstax.org This reaction can be performed under either acidic or basic conditions, with different outcomes. wikipedia.orglibretexts.orgyoutube.com

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone forms an enol intermediate. This enol then attacks the halogen (e.g., Br₂) to yield the α-halogenated ketone. pressbooks.pubopenstax.org This reaction is typically well-controlled and results in the substitution of a single alpha-hydrogen. wikipedia.orgpressbooks.pub The introduction of an electron-withdrawing halogen makes further enol formation less favorable, preventing polyhalogenation. wikipedia.orgpressbooks.pub

Base-Promoted Halogenation: Under basic conditions, an enolate is formed, which is a much more reactive nucleophile than an enol. libretexts.orgyoutube.com The enolate rapidly attacks the halogen. The resulting α-halo ketone is even more acidic than the starting material due to the inductive effect of the halogen, leading to rapid subsequent halogenations until all alpha-hydrogens are replaced. wikipedia.orglibretexts.org

| Reaction Condition | Key Intermediate | Reactivity of Product | Outcome for Propiophenone |

| Acidic (e.g., Acetic Acid) | Enol openstax.org | Less reactive than starting material | Monohalogenation at the α-carbon pressbooks.pub |

| Basic (e.g., NaOH) | Enolate youtube.com | More reactive than starting material | Polyhalogenation at the α-carbon wikipedia.org |

Transformations Involving the Bromo Substituent

The bromo substituent on the 4'-position of the phenyl ring is a key handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl bromides are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organohalide. libretexts.orgtcichemicals.com The 4'-bromo group of the molecule can be readily coupled with a wide variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is highly valued for its mild conditions and tolerance of numerous functional groups, including the ketone present in the propiophenone structure. nih.gov This allows for the synthesis of complex biaryl structures, which are common in pharmaceuticals. tcichemicals.com

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. youtube.comnih.gov The 4'-bromo substituent can undergo a Heck reaction with various alkenes, leading to the formation of a new carbon-carbon bond at the 4'-position and extending the conjugation of the aromatic system. masterorganicchemistry.com

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., R-B(OH)₂) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Pd(0) catalyst + Base libretexts.org |

| Heck Reaction | Alkene (e.g., H₂C=CHR) | C(sp²)-C(sp²) | Pd(0) catalyst + Base wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

While aromatic rings are generally unreactive towards nucleophiles, substitution can occur under specific circumstances in a reaction known as Nucleophilic Aromatic Substitution (SNAr). chemistrysteps.com A key requirement for the SNAr mechanism is the presence of a strong electron-withdrawing group positioned ortho or para to the leaving group (in this case, the bromine atom). libretexts.orglibretexts.org

The propiophenone group (-COC₂H₅) at the 1'-position is an electron-withdrawing group. Its position para to the 4'-bromo substituent strongly activates the aromatic ring for nucleophilic attack. libretexts.org The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge in this intermediate is delocalized onto the electron-withdrawing propiophenone group, stabilizing it. libretexts.orgyoutube.com In a subsequent step, the bromide ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. chemistrysteps.com This pathway allows for the direct replacement of the bromine atom with a variety of nucleophiles, such as alkoxides, amines, or thiolates.

Exploiting the Methoxy Group in Further Synthesis

The methoxy group (-OCH3) on the phenyl ring of this compound is not merely a passive substituent; it is a key functional group that significantly influences the molecule's reactivity and provides a handle for further synthetic transformations. In organic chemistry, the methoxy group is recognized for its ability to modulate the electronic properties of an aromatic ring and to serve as a precursor for other important functional groups. wikipedia.orgnih.gov

The position of the methoxy group on the benzene (B151609) ring is crucial. A methoxy substituent at the meta position, as in this compound, acts as an electron-withdrawing group through its inductive effect, while its resonance effect is less pronounced compared to when it is in the ortho or para position. wikipedia.org This electronic influence can direct the course of subsequent reactions on the methoxy-bearing phenyl ring.

Key synthetic strategies that exploit the methoxy group include:

Ether Cleavage (Demethylation): One of the most common transformations of an aryl methoxy group is its cleavage to reveal a hydroxyl group (phenol). This reaction is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). The resulting phenol is a valuable intermediate for synthesizing a wide range of derivatives, including esters, ethers, and carbamates, and can be a crucial moiety for biological activity, particularly in medicinal chemistry.

Directed Ortho-Metalation: The methoxy group can direct lithiation to the ortho position, a powerful strategy for introducing a variety of electrophiles next to the original group. Although less effective than for ortho-methoxy groups, meta-directing effects can be achieved under specific conditions, leading to regioselective functionalization of the aromatic ring.

Modulation of Reactivity in Coupling Reactions: The electronic nature of the methoxy group can influence the efficiency and outcome of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) on the associated phenyl ring. While the primary site for such reactions on the parent molecule is the bromo-substituted ring, modifications of the methoxy-phenyl ring can be explored in multi-step syntheses.

The strategic manipulation of the methoxy group significantly enhances the value of this compound as a synthetic intermediate, allowing for the creation of a diverse library of compounds with modified properties and potential applications.

Table 1: Synthetic Transformations Involving the Methoxy Group

| Transformation | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Demethylation | BBr₃, HBr | Phenol (-OH) | Precursor for esters, ethers; often key for biological interactions. |

| Ortho-Metalation | n-BuLi, s-BuLi/TMEDA | Aryllithium | Allows for regioselective introduction of various electrophiles. |

| Oxidation | Ceric Ammonium Nitrate (CAN) | Quinone | Access to quinone-based structures. |

Design and Synthesis of Novel Propiophenone Scaffolds

A molecular scaffold refers to the core structure of a molecule to which various functional groups can be attached. The design and synthesis of novel scaffolds are central to medicinal chemistry and materials science for discovering new molecules with desired properties. unife.itmdpi.com The this compound molecule itself represents a sophisticated scaffold, offering multiple points for diversification.

The propiophenone core is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets, making it a valuable starting point for drug discovery. unife.it The design of novel scaffolds based on this molecule involves strategically modifying its core components:

The 4'-Bromophenyl Moiety: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, including alkyl, aryl, and heteroaryl groups, fundamentally altering the steric and electronic properties of this part of the molecule. This versatility is crucial in structure-activity relationship (SAR) studies. nih.govsci-hub.se

The Propiophenone Linker: The three-carbon chain (-CH2CH2C=O-) can be modified. For instance, the ketone can be reduced to an alcohol, which can then be esterified or etherified. The alpha-carbon to the carbonyl can be functionalized, or the entire chain can be altered to change the geometry and flexibility of the scaffold.

The 3-Methoxyphenyl (B12655295) Group: As discussed previously, the methoxy group can be converted to a phenol, or the ring itself can be further substituted. This allows for fine-tuning of properties such as solubility, polarity, and hydrogen bonding capacity.

By combining modifications at these different sites, a combinatorial library of novel compounds can be generated from the parent scaffold. These new molecules can then be evaluated for various applications, such as potential therapeutic agents or functional materials. nih.govnih.gov For example, the synthesis of novel histone deacetylase (HDAC) inhibitors and c-Met kinase inhibitors has been based on the design of new molecular scaffolds. nih.govnih.gov

Table 2: Diversification Points of the Propiophenone Scaffold

| Scaffold Position | Type of Modification | Potential Reactions | Purpose of Modification |

|---|---|---|---|

| 4'-Bromo position | Substitution | Suzuki, Sonogashira, Heck, Buchwald-Hartwig coupling | Introduce steric bulk, electronic diversity, new functional groups. |

| Carbonyl group | Reduction, Amination | NaBH₄ reduction, Reductive amination | Alter polarity, introduce hydrogen bonding capability. |

| Methoxy group | Cleavage, Substitution | BBr₃ demethylation, Electrophilic aromatic substitution | Modulate solubility, create new attachment points. |

The systematic exploration of these synthetic avenues allows chemists to rationally design and create new molecular architectures, leveraging the inherent chemical potential of the this compound building block.

Exploration of Biological Activities and Molecular Interactions of Propiophenone Derivatives Mechanistic Focus

Investigation of Molecular Targets and Pathways

The biological effects of propiophenone (B1677668) derivatives are initiated by their interaction with specific molecular targets, primarily enzymes and receptors. In vitro and pre-clinical models are essential for identifying these targets and elucidating the pathways through which these compounds exert their influence.

Propiophenone and its related chemical structures, such as acetophenone (B1666503) derivatives, have been identified as effective inhibitors of several key metabolic enzymes. nih.gov Studies on various derivatives show inhibitory potential against enzymes like α-glucosidase, which is involved in carbohydrate digestion, and acetylcholinesterase (AChE), a key enzyme in the nervous system. nih.govjuniperpublishers.com For instance, certain acetophenone derivatives demonstrated inhibitory activity against α-glycosidase and AChE with Ki values in the micromolar range. nih.gov

Some chalcone (B49325) derivatives, which share a structural similarity with propiophenones, have shown inhibitory effects on enzymes like tyrosinase. mdpi.com The inhibition can be of different types, including competitive or mixed-type, indicating that these compounds can bind to either the free enzyme or the enzyme-substrate complex. mdpi.com The specific inhibitory profile is highly dependent on the substitution pattern on the aromatic rings.

Table 1: Enzyme Inhibition Data for Related Ketone Derivatives

Illustrative inhibitory activities of acetophenone derivatives against various enzymes, demonstrating the potential of the ketone scaffold in enzyme modulation.

| Enzyme Target | Compound Class | Inhibition Constant (Ki) / IC50 | Reference |

|---|---|---|---|

| α-Glycosidase | Acetophenone Derivatives | 167.98 ± 25.06 to 304.36 ± 65.45 µM (Ki) | nih.gov |

| Acetylcholinesterase (AChE) | Acetophenone Derivatives | 71.34 ± 11.25 to 143.75 ± 31.27 µM (Ki) | nih.gov |

| Human Carbonic Anhydrase I (hCA I) | Acetophenone Derivatives | 555.76 ± 56.07 to 1,043.66 ± 98.78 µM (Ki) | nih.gov |

| Human Carbonic Anhydrase II (hCA II) | Acetophenone Derivatives | 598.63 ± 90.04 to 945.76 ± 74.50 µM (Ki) | nih.gov |

| Tyrosinase | Acetophenone Thiosemicarbazones | < 1 µM (IC50 for most potent compounds) | mdpi.com |

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. merckmillipore.comgiffordbioscience.com These assays often use radiolabeled ligands to quantify the binding of a test compound to native or recombinant receptors. giffordbioscience.comnih.gov Parameters such as the equilibrium dissociation constant (Kd) and the inhibition constant (Ki) are measured to determine the ligand's affinity and potency. giffordbioscience.comnih.gov

Propiophenone derivatives have been investigated for their affinity for various neurotransmitter receptors, including serotonin (B10506) and dopamine (B1211576) receptors, which are implicated in neurological and psychiatric conditions. ontosight.ai The binding affinity is a critical factor that suggests potential therapeutic applications. For example, a related propiophenone derivative, 3'-fluoro-4'-methoxy-2-phenyl-3-(1-pyrrolidinyl)-propiophenone hydrochloride, has shown affinity for these central nervous system receptors. ontosight.ai While specific binding data for 4'-Bromo-3-(3-methoxyphenyl)propiophenone is not detailed, the general scaffold is known to interact with such targets.

Structure-Activity Relationship (SAR) Studies in Propiophenone Series

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule contribute to its biological activity. drugdesign.orgic.ac.uk By systematically modifying the structure of a lead compound, such as a propiophenone, researchers can identify key pharmacophores and optimize properties like binding affinity and selectivity.

The introduction of halogen atoms, such as bromine, into a molecular structure can significantly alter its physicochemical properties and biological interactions. drugdesign.org Halogenation can affect a molecule's lipophilicity, electronic distribution, and ability to form halogen bonds, thereby influencing its binding affinity for a receptor or enzyme. drugdesign.orgnih.gov

In the context of this compound, the bromine atom is at the 4'-position of the phenyl ring. Studies on other halogenated compounds have shown that both the type of halogen and its position are critical. For instance, in a series of glycine (B1666218) antagonists, the introduction of a chlorine atom increased potency 70-fold, while the further addition of iodine resulted in a 1000-fold increase compared to the parent compound. drugdesign.org In some series of compounds, halogenation has been shown to increase binding affinity for targets like the thyroid receptor β, with the effect being dependent on the degree of bromination. researchgate.net The bromine substituent on the acetophenone ring is known to increase the molecule's chemical reactivity. researchgate.net

The methoxy (B1213986) (-OCH3) group is another important functional group that can modulate the biological activity of a compound. Its presence can influence a molecule's solubility, metabolic stability, and interaction with biological targets. mdpi.commdpi.com The position of the methoxy group on the aromatic ring is a key determinant of its effect. mdpi.com